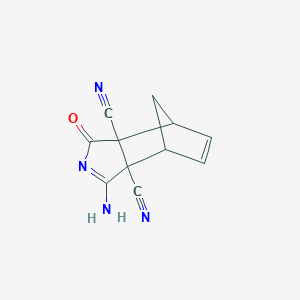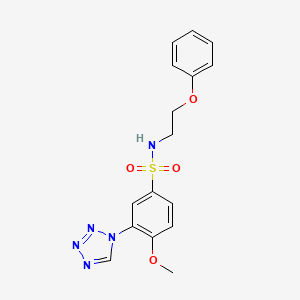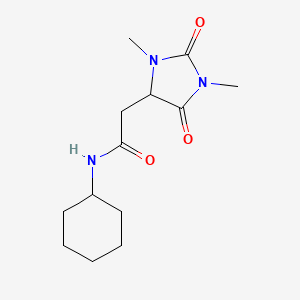![molecular formula C13H12BrClN4O B4307367 6-BROMO-3-CHLORO-N-(3-METHYLPENT-1-YN-3-YL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4307367.png)
6-BROMO-3-CHLORO-N-(3-METHYLPENT-1-YN-3-YL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE
描述
6-BROMO-3-CHLORO-N-(3-METHYLPENT-1-YN-3-YL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-CHLORO-N-(3-METHYLPENT-1-YN-3-YL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the addition of the N-(1-ethyl-1-methylprop-2-yn-1-yl) group via a coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions
6-BROMO-3-CHLORO-N-(3-METHYLPENT-1-YN-3-YL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically used.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, nitriles, or amines, while coupling reactions can produce biaryl compounds .
科学研究应用
6-BROMO-3-CHLORO-N-(3-METHYLPENT-1-YN-3-YL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic properties.
作用机制
The mechanism of action of 6-BROMO-3-CHLORO-N-(3-METHYLPENT-1-YN-3-YL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking signal transduction pathways involved in cell proliferation .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional nitrogen atoms in the ring system.
Uniqueness
6-BROMO-3-CHLORO-N-(3-METHYLPENT-1-YN-3-YL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of bromine, chlorine, and the N-(1-ethyl-1-methylprop-2-yn-1-yl) group, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
6-bromo-3-chloro-N-(3-methylpent-1-yn-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN4O/c1-4-13(3,5-2)17-12(20)10-9(15)11-16-6-8(14)7-19(11)18-10/h1,6-7H,5H2,2-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREJJUCZWQXQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C1=NN2C=C(C=NC2=C1Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ETHYL 4-{3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE](/img/structure/B4307303.png)
![3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione](/img/structure/B4307314.png)
![2-{8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B4307325.png)
![Dimethyl 5-methyl-3-thiophen-2-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B4307330.png)

![5-{(Z)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE](/img/structure/B4307347.png)
![9-HYDROXY-4-[2-OCTAHYDRO-1(2H)-QUINOLINYLACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE](/img/structure/B4307350.png)


![[4-(1-ADAMANTYL)PIPERAZINO][5-(2-FURYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE](/img/structure/B4307373.png)
![methyl (5-chloro-2-methoxyphenyl)(fluoro)[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B4307382.png)
![N-[1-(4-hydroxyphenyl)ethyl]naphthalene-1-carboxamide](/img/structure/B4307397.png)
![2-[1-(4-hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4307398.png)
![9H-FLUOREN-9-YLMETHYL N-(1-BENZYL-2-{[1-(4-HYDROXYPHENYL)ETHYL]AMINO}-2-OXOETHYL)CARBAMATE](/img/structure/B4307400.png)
